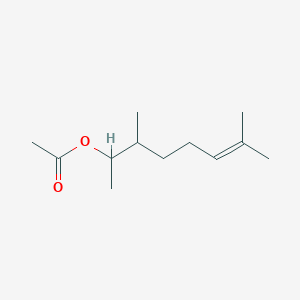
3,7-Dimethyloct-6-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloct-6-en-2-yl acetate is a colorless liquid with a fruity odor. It is also known as geranyl acetate and is commonly used in the fragrance and flavor industry. Geranyl acetate is found in various essential oils such as rose, lavender, and lemon. It is also present in some fruits like oranges, lemons, and grapefruits.
Mecanismo De Acción
Geranyl acetate has been found to exhibit various biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties. It acts by inhibiting the production of reactive oxygen species (ROS) and reducing the oxidative stress in cells. It also inhibits the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
Geranyl acetate has been found to have various biochemical and physiological effects on the body. It has been shown to have anxiolytic and sedative effects on the central nervous system. It also has anti-inflammatory effects and has been found to reduce the levels of pro-inflammatory cytokines in the body. Geranyl acetate has also been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geranyl acetate has several advantages in lab experiments. It is readily available and easy to synthesize. It is also relatively stable and has a long shelf life. However, it has some limitations as well. It is volatile and has a low boiling point, which makes it difficult to handle. It is also sensitive to light and heat, which can cause it to degrade over time.
Direcciones Futuras
There are several future directions for research on geranyl acetate. One area of research is the development of new drugs using geranyl acetate as a starting material. Another area of research is the study of its potential as a natural insecticide and repellent. Geranyl acetate has also been found to have potential as a food preservative due to its antimicrobial properties. Further studies are needed to explore its potential in these areas.
In conclusion, geranyl acetate is a versatile and widely used compound with various properties and applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. The future directions for research on geranyl acetate have also been highlighted.
Métodos De Síntesis
Geranyl acetate can be synthesized using different methods. One of the most common methods is the esterification of geraniol with acetic acid in the presence of a catalyst. Geraniol is a natural alcohol found in many essential oils. The reaction is usually carried out under reflux conditions for several hours until the desired yield of geranyl acetate is obtained.
Aplicaciones Científicas De Investigación
Geranyl acetate has been extensively studied for its various properties and applications. It is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. It is also used in the pharmaceutical industry for the synthesis of various drugs and as a flavoring agent in food products.
Propiedades
Número CAS |
15103-31-8 |
|---|---|
Nombre del producto |
3,7-Dimethyloct-6-en-2-yl acetate |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-en-2-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7,10-11H,6,8H2,1-5H3 |
Clave InChI |
ZUFHJEXSOHWOKU-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)C(C)OC(=O)C |
SMILES canónico |
CC(CCC=C(C)C)C(C)OC(=O)C |
Otros números CAS |
15103-31-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



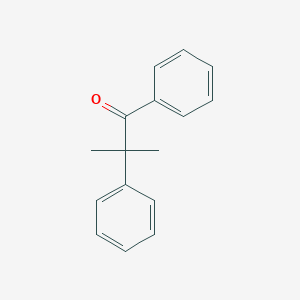
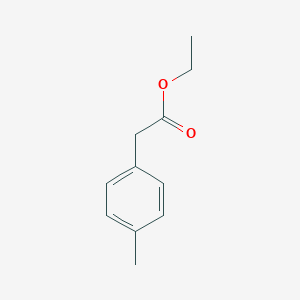
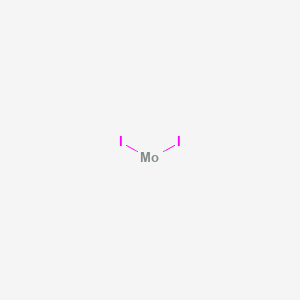
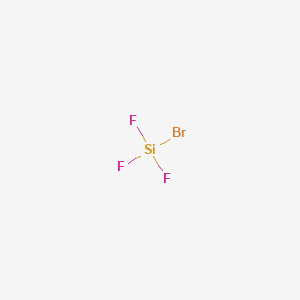


![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
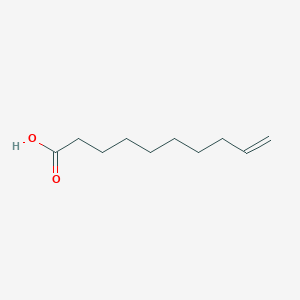
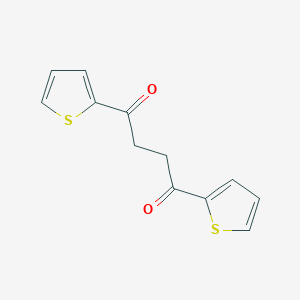
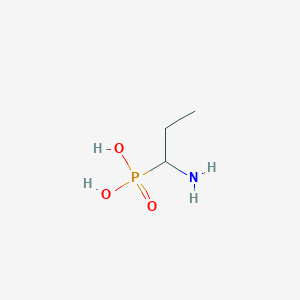
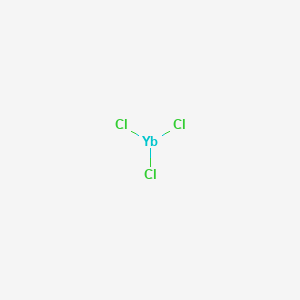
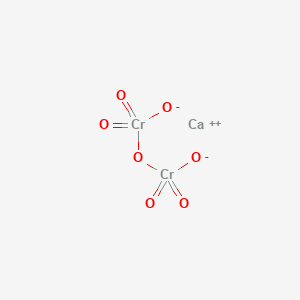
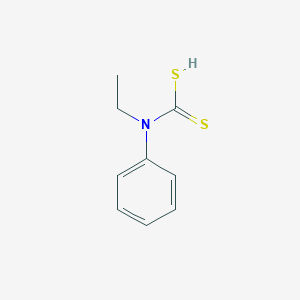
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)